molecular formula C23H27NO3 B10793110 (R)-2-Methoxyaporphin-11-yl pentanoate

(R)-2-Methoxyaporphin-11-yl pentanoate

Cat. No.: B10793110
M. Wt: 365.5 g/mol
InChI Key: NMUGDOOOAXACRK-UHFFFAOYSA-N
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Description

®-2-Methoxyaporphin-11-yl pentanoate is a chemical compound belonging to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a methoxy group and an aporphine skeleton, which is a common structural motif in many natural alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methoxyaporphin-11-yl pentanoate typically involves the esterification of ®-2-Methoxyaporphin-11-ol with pentanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of ®-2-Methoxyaporphin-11-yl pentanoate may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-Methoxyaporphin-11-yl pentanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding ®-2-Methoxyaporphin-11-ol and pentanoic acid.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, heat.

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products

    Hydrolysis: ®-2-Methoxyaporphin-11-ol and pentanoic acid.

    Oxidation: ®-2-Hydroxyaporphin-11-yl pentanoate.

    Reduction: ®-2-Methoxyaporphin-11-yl alcohol.

Scientific Research Applications

®-2-Methoxyaporphin-11-yl pentanoate has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, such as potential anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Methoxyaporphin-11-yl pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the aporphine skeleton play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Methoxyaporphin-11-yl acetate: Similar structure but with an acetate group instead of a pentanoate group.

    ®-2-Methoxyaporphin-11-yl butanoate: Similar structure but with a butanoate group instead of a pentanoate group.

    ®-2-Methoxyaporphin-11-yl hexanoate: Similar structure but with a hexanoate group instead of a pentanoate group.

Uniqueness

®-2-Methoxyaporphin-11-yl pentanoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The length of the pentanoate chain can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

(2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl) pentanoate

InChI

InChI=1S/C23H27NO3/c1-4-5-9-21(25)27-20-8-6-7-15-13-19-22-16(10-11-24(19)2)12-17(26-3)14-18(22)23(15)20/h6-8,12,14,19H,4-5,9-11,13H2,1-3H3

InChI Key

NMUGDOOOAXACRK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1=CC=CC2=C1C3=CC(=CC4=C3C(C2)N(CC4)C)OC

Origin of Product

United States

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